N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE
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Overview
Description
N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE is a complex organic compound with the molecular formula C22H27NO and a molecular weight of 321.5 g/mol. This compound is characterized by its unique tricyclic structure combined with a methoxynaphthalene moiety, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Attachment of the methoxynaphthalene group: This step usually involves a nucleophilic substitution reaction where the methoxynaphthalene moiety is introduced to the tricyclic core.
Final amination:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, typically resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, depending on the reagents and conditions used.
Scientific Research Applications
N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific receptors or enzymes.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE involves its interaction with specific molecular targets. For instance, it has been shown to bind selectively to certain receptors, such as the 5-HT1A receptor, with high affinity. This binding can modulate the receptor’s activity, leading to various physiological effects .
Comparison with Similar Compounds
N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE can be compared with other similar compounds, such as:
1-aminoadamantane: Shares a similar tricyclic structure but lacks the methoxynaphthalene moiety.
1-adamantanamine: Another tricyclic amine with different substituents.
1-acetyladamantane: Contains an acetyl group instead of the methoxynaphthalene group.
These comparisons highlight the unique structural features and potential functional differences of this compound.
Properties
Molecular Formula |
C22H27NO |
---|---|
Molecular Weight |
321.5g/mol |
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]adamantan-1-amine |
InChI |
InChI=1S/C22H27NO/c1-24-21-7-6-18(19-4-2-3-5-20(19)21)14-23-22-11-15-8-16(12-22)10-17(9-15)13-22/h2-7,15-17,23H,8-14H2,1H3 |
InChI Key |
RJAQLJGHMBUHKY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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